molecular formula C27H44O B14108083 Delta-4,6-cholestadienol (30 mg)

Delta-4,6-cholestadienol (30 mg)

Cat. No.: B14108083
M. Wt: 384.6 g/mol
InChI Key: KIULDMFHZZHYKZ-KZGUJWDYSA-N
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Preparation Methods

Delta-4,6-cholestadienol is typically synthesized from cholesta-1,4,6-trien-3-one through a series of chemical reactions. The synthetic route involves hydrogenation, deprotection, and metallocene-catalyzed reactions . The preparation process requires advanced organic synthesis techniques and specialized equipment.

Chemical Reactions Analysis

Delta-4,6-cholestadienol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of Delta-4,6-cholestadienol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of enzymes involved in cholesterol synthesis and metabolism. It may also interact with nuclear receptors, influencing gene expression and cellular functions . The exact molecular targets and pathways are still under investigation, but its potential therapeutic effects are promising .

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19?,21-,22-,23+,24+,25-,26-,27+/m0/s1

InChI Key

KIULDMFHZZHYKZ-KZGUJWDYSA-N

Isomeric SMILES

CC(C)CCCC(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C

Origin of Product

United States

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